Product packaging for Benzofuran-4-carboxylic acid(Cat. No.:CAS No. 166599-84-4)

Benzofuran-4-carboxylic acid

Cat. No.: B113986
CAS No.: 166599-84-4
M. Wt: 162.14 g/mol
InChI Key: WFAPIZKLEVLUMX-UHFFFAOYSA-N
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Description

Benzofuran-4-carboxylic acid is a versatile chemical building block incorporating the privileged benzofuran scaffold, a bicyclic aromatic heterocycle consisting of fused benzene and furan rings . This structure is a fundamental component in numerous bioactive natural products and pharmaceuticals . The carboxylic acid functional group provides a reactive handle for further synthetic modification, making this compound a valuable precursor in organic and medicinal chemistry research for constructing more complex molecules . In research settings, benzofuran-based carboxylic acids have demonstrated significant potential in drug discovery, particularly as antiproliferative agents. Studies on similar benzofuran-carboxylic acid derivatives have shown promising inhibitory activity against cancer-related enzymes, such as the carbonic anhydrase hCA IX isoform, and have exhibited potent antiproliferative effects in vitro against human breast cancer cell lines (MCF-7 and MDA-MB-231) . The benzofuran core is a recognized pharmacophore in medicinal chemistry, and its derivatives are known to tolerate a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties . This compound is intended for research and development applications as a chemical intermediate only. All statements are for informational purposes only and are based on scientific literature. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O3 B113986 Benzofuran-4-carboxylic acid CAS No. 166599-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPIZKLEVLUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624785
Record name 1-Benzofuran-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166599-84-4
Record name 1-Benzofuran-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00624785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-4-carboxylic acid
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Synthetic Methodologies for Benzofuran 4 Carboxylic Acid and Its Derivatives

Historical Synthetic Approaches

Early methods for the synthesis of benzofuran-4-carboxylic acid were often characterized by multi-step sequences that required harsh conditions and sometimes resulted in modest yields. These foundational approaches, however, established the fundamental chemical transformations necessary to construct the benzofuran (B130515) ring system.

Multi-step Synthesis from Precursors

A notable historical route involves a five-step synthesis starting from 4-hydroxyindanone. This method proceeds without the isolation of intermediates for the first four steps, enhancing its efficiency compared to other classical methods. The sequence involves:

Silylation: Protection of the ketone in 4-hydroxyindanone as a silylated enol ether.

Ozonolysis: Cleavage of the resulting double bond using ozone.

Oxidation: Conversion of the ozonolysis product to a carboxylic acid.

Esterification: Formation of the corresponding alkyl ester.

Aromatization: The final step to yield the benzofuran-4-carboxylate ester. google.com

This ester can then be saponified to produce the target this compound. google.com This pathway, while effective, involves several distinct chemical transformations, highlighting the complexity of early synthetic strategies.

Claisen Rearrangement and Ozonolysis Pathways

Another established historical method begins with methyl 4-hydroxybenzoate (B8730719) and utilizes a Claisen rearrangement as a key step. google.com The Claisen rearrangement is a powerful carbon-carbon bond-forming pericyclic reaction where an allyl vinyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com In this context, an allyl ether of a hydroxybenzoate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. google.comnih.gov

This synthetic pathway can be summarized in four main steps:

Etherification: Formation of an allyl ether from methyl 4-hydroxybenzoate.

Claisen Rearrangement: Thermal rearrangement of the allyl ether intermediate.

Ozonolysis: Oxidative cleavage of the rearranged product.

Dehydration: Cyclization and dehydration to form the furan (B31954) ring, yielding the target benzofuran structure. google.com

The ozonolysis step is crucial for cleaving an alkene to form carbonyl compounds, which are then poised for the final cyclization. researchgate.net

Table 1: Comparison of Historical Synthetic Pathways
StepMethod 1: From 4-Hydroxyindanone google.comMethod 2: From Methyl 4-hydroxybenzoate google.com
1 Ketone SilylationEtherification
2 OzonolysisClaisen Rearrangement
3 OxidationOzonolysis
4 EsterificationDehydration/Cyclization
5 Aromatization-
Final Step Saponification of EsterSaponification of Ester

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the benzofuran nucleus, largely driven by the development of transition-metal catalysis. These approaches offer advantages in terms of yield, selectivity, and functional group tolerance.

Palladium- and Copper-Catalyzed Approaches

Palladium and copper catalysts are central to many modern syntheses of benzofuran derivatives. nih.govnih.govhw.ac.uk These metals facilitate a variety of coupling and cyclization reactions that can form the core benzofuran structure in a single pot. Common strategies involve the reaction of ortho-halophenols with alkynes. acs.orgrsc.org For instance, a procedure reported by Cacchi et al. utilizes the coupling of 2-hydroxyaryl halides with terminal alkynes in the presence of catalytic amounts of both Palladium(II) acetate (B1210297) and Copper(I) iodide. scielo.org.mx

Sonogashira Coupling and Intramolecular Cyclization

A prominent example of palladium- and copper-cocatalyzed reactions is the Sonogashira coupling, followed by an intramolecular cyclization. nih.gov The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.com In the context of benzofuran synthesis, an ortho-halophenol is coupled with a terminal alkyne. nih.govresearchgate.net

The general mechanism proceeds as follows:

Sonogashira Coupling: A palladium/copper catalytic system couples an o-iodophenol with a terminal alkyne to form a 2-alkynylphenol intermediate. nih.govorganic-chemistry.org

Intramolecular Cyclization: The resulting intermediate undergoes a base-promoted 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne, leading to the formation of the benzofuran ring. organic-chemistry.orgacs.org

This domino reaction sequence is highly efficient, allowing for the construction of two C-C bonds and one C-O bond in a one-pot procedure, and demonstrates good tolerance for various functional groups. organic-chemistry.org

Table 2: Key Features of Pd/Cu-Catalyzed Sonogashira Cyclization
FeatureDescription
Catalysts Typically a combination of a Palladium complex (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and a Copper(I) salt (e.g., CuI). nih.govacs.orgscielo.org.mx
Reactants An ortho-halophenol (often an iodophenol) and a terminal alkyne. nih.govresearchgate.net
Key Reactions Intermolecular Sonogashira coupling followed by intramolecular 5-exo-dig cycloisomerization. organic-chemistry.org
Advantages High efficiency (one-pot), good functional group tolerance, formation of multiple bonds in a single sequence. organic-chemistry.org

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzofurans to reduce environmental impact. researchgate.netwjpmr.com These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. jddhs.comnih.gov

Several green approaches to benzofuran synthesis have been developed:

Use of Greener Catalysts: Zirconium chloride has been employed as a greener catalyst for synthesizing benzofuran chalcones, which are precursors to other derivatives. researchgate.net

Eco-Friendly Solvents: One-pot syntheses have been developed using deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are more environmentally benign than traditional organic solvents. nih.govacs.org

Catalyst-Free Reactions: Methodologies have been designed that avoid the use of metal catalysts altogether. For example, benzofuran derivatives can be synthesized from salicylaldehydes and nitroepoxides using potassium carbonate in DMF, a process that proceeds without a transition-metal catalyst. acs.org

Electrochemical Methods: Environmentally friendly electrochemical methods have been used for the synthesis of benzofuranoquinone derivatives. This technique avoids the need for chemical oxidants, reducing waste. nih.gov

These strategies represent a move towards more sustainable and responsible chemical manufacturing, aligning synthetic efficiency with environmental safety. researchgate.net

One-Pot Synthesis Approaches

One-pot synthesis represents a highly efficient strategy for the construction of complex molecules like benzofuran derivatives from simple precursors in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes. A notable one-pot method involves the copper-iodide (CuI) catalyzed three-component reaction of o-hydroxy aldehydes, amines, and substituted alkynes. jocpr.com This reaction proceeds via the formation of an iminium ion, followed by the nucleophilic attack of a copper acetylide intermediate, and subsequent intramolecular cyclization and isomerization to yield 3-aminobenzofuran derivatives in good to excellent yields (70–91%). jocpr.comresearchgate.net The use of electron-donating groups on the salicylaldehyde (B1680747) precursors has been observed to enhance the yield of the target molecules. jocpr.comresearchgate.net

Another versatile one-pot synthesis involves the reaction of benzoquinones with 1,3-dicarbonyl compounds. nih.gov This heteroannulation is catalyzed by acetic acid and provides a direct route to various benzofuran structures. rsc.org Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of 2-aroyl benzofurans from 2-(2-acylphenoxy)acetonitriles and arylboronic acids. nih.gov This process involves a sequential nucleophilic addition followed by an intramolecular cyclization. nih.gov

Reactants Catalyst/Reagent Solvent/Conditions Product Type Yield (%)
o-Hydroxy aldehydes, Amines, AlkynesCopper Iodide (CuI)Deep Eutectic Solvent (ChCl:EG)3-Aminobenzofurans70-91
Benzoquinones, 1,3-Dicarbonyl compoundsAcetic Acid (AcOH)TolueneFunctionalized BenzofuransNot specified
2-(2-Acylphenoxy)acetonitriles, Arylboronic acidsPalladium AcetateToluene, 90 °C2-Aroyl Benzofurans58-94
Deep Eutectic Solvents (DES) Applications

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents in chemical synthesis. researchgate.netacs.org These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are characterized by their low cost, low toxicity, and biodegradability. researchgate.netorganic-chemistry.org In the context of benzofuran synthesis, DESs can act as both the solvent and a catalyst, enhancing reaction rates and simplifying product isolation. organic-chemistry.org

A prime example is the one-pot synthesis of 3-aminobenzofurans utilizing a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. jocpr.com This DES effectively stabilizes polar intermediates formed during the reaction, leading to accelerated transformations. jocpr.com The chloride ion within the DES can also function as a weak base, contributing to the reaction mechanism. jocpr.com The use of DES in combination with a copper iodide catalyst has proven to be a highly effective and environmentally benign approach for the synthesis of various benzofuran derivatives. jocpr.com

DES Composition Role in Synthesis Advantages
Choline Chloride:Ethylene Glycol (ChCl:EG)Solvent and co-catalystEnvironmentally friendly, stabilizes polar intermediates, accelerates reaction rates
Choline Chloride:UreaSolvent and catalystBiodegradable, low cost, non-flammable
Choline Chloride:GlycerolSolventGreen alternative to volatile organic compounds
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org This technique has been successfully applied to the synthesis of benzofuran-2-carboxylic acids through the Perkin rearrangement of 3-bromocoumarins.

In this method, 3-bromocoumarins are subjected to microwave irradiation in the presence of sodium hydroxide (B78521) in ethanol. The reaction proceeds via a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide, leading to the formation of the benzofuran-2-carboxylic acid. This microwave-assisted protocol dramatically reduces the reaction time to as little as 5 minutes, with yields reported to be as high as 99%. The efficiency and rapidity of this method make it a highly attractive route for the synthesis of this important class of compounds.

Starting Material Reagents Microwave Conditions Product Yield (%)
3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOH, Ethanol300W, 5 min, 79°C5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
Other 3-BromocoumarinsNaOH, Ethanol300W, 5 min, 79°CCorresponding Benzofuran-2-carboxylic acidsHigh

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of heterocyclic frameworks such as benzofurans. Rhodium and nickel catalysts, in particular, have demonstrated significant utility in mediating the cyclization reactions that form the benzofuran core.

Rhodium catalysts have been employed in various transformations to afford benzofuran derivatives. One notable example is the relay rhodium(I)/Brønsted acid-catalyzed tandem arylation-cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids. jocpr.com This methodology allows for the chemodivergent synthesis of benzofuran skeletons. jocpr.com The reaction proceeds through a β-specified carborhodation, followed by hydrolysis and a Brønsted acid-mediated cyclization. jocpr.com

In another approach, rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate has been developed for the selective synthesis of C4-substituted benzofurans. This reaction is facilitated by a Weinreb amide directing group and proceeds via C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. jocpr.com

Nickel catalysis offers an efficient and cost-effective alternative for the synthesis of benzofurans. A key strategy involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. nih.gov This reaction provides a direct route to a variety of benzofuran derivatives in moderate to good yields. nih.gov

The catalytic cycle is believed to commence with the reduction of a nickel(II) salt to Ni(0) by a reducing agent such as zinc powder. jocpr.comresearchgate.net This is followed by oxidative addition of the aryl halide to the Ni(0) species, intramolecular nucleophilic addition of the resulting organonickel intermediate to the ketone, and subsequent steps to afford the final benzofuran product. jocpr.comresearchgate.net The reaction demonstrates good tolerance to various functional groups on the aromatic rings. nih.gov

Catalyst System Reactants Key Mechanistic Steps Product Type
Rhodium(I)/Brønsted AcidPropargyl alcohols, o-Hydroxylated arylboronic acidsβ-Carborhodation, Hydrolysis, CyclizationSubstituted Benzofurans
Rhodium Complexm-Salicylic acid derivatives, Vinylene carbonateC-H Activation, Migratory Insertion, Nucleophilic SubstitutionC4-Substituted Benzofurans
Ni(OTf)₂, 1,10-Phenanthroline, ZnAryl halides with a ketone moietyOxidative Addition, Intramolecular Nucleophilic Addition3-Aryl Benzofurans

Intramolecular Aldol (B89426) Condensation Routes

The intramolecular aldol condensation is a powerful ring-forming reaction in organic synthesis, typically involving the reaction of a dicarbonyl compound in the presence of a base to form a cyclic α,β-unsaturated ketone or aldehyde. While a direct intramolecular aldol condensation of a dicarbonyl precursor to form the benzofuran ring of this compound is not a commonly cited primary route, the principles of aldol condensation are integral to certain multistep and tandem syntheses of benzofuran derivatives.

In some palladium-catalyzed syntheses, for instance, an intermediate is generated which, upon hydrolysis, reveals a dicarbonyl functionality that subsequently undergoes an intramolecular aldol-type condensation to furnish the benzofuran ring. For example, the reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids, catalyzed by palladium acetate, is proposed to proceed through a series of steps culminating in an intramolecular aldol condensation to yield benzoyl-substituted benzofurans.

The favorability of forming stable five- or six-membered rings is a guiding principle in these reactions. In the context of benzofuran synthesis, this would involve the formation of the five-membered furan ring fused to the benzene (B151609) ring. The reaction is initiated by the deprotonation of an α-carbon to one carbonyl group, forming an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second carbonyl group within the same molecule. Subsequent dehydration leads to the final cyclized product.

Lewis Acid-Mediated Cyclization

Lewis acid catalysis is a powerful tool in organic synthesis for the formation of heterocyclic rings like benzofuran. These reactions typically proceed by the activation of a substrate by the Lewis acid, which facilitates an intramolecular cyclization. While direct synthesis of this compound via this method is not extensively documented, the principles are widely applied to the synthesis of its derivatives and the core benzofuran structure.

Common Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂), iron(III) chloride (FeCl₃), and indium(III) chloride (InCl₃) are employed to catalyze the cyclization of appropriately substituted phenols or other aromatic precursors. For instance, a domino reaction catalyzed by BF₃·OEt₂ involving 2,4-diyn-1-ols and dicarbonyl compounds can yield highly substituted benzofurans through a sequence of propargylation, intramolecular cyclization, isomerization, and benzannulation. Another approach involves the iron-chloride-catalyzed ring-closing reaction of trifluoromethylselenolating reagents with substituted alkynyl benzenes.

Furthermore, Lewis acids can promote the intramolecular cyclization of alkenes to construct the benzofuran framework. A notable example is the BF₃-mediated dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides, which affords substituted hydroxybenzofurans. These methods highlight the versatility of Lewis acids in constructing the benzofuran core, a strategy that can be adapted for precursors bearing a carboxylic acid or a precursor functional group at the 4-position of the benzene ring.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for developing new compounds with tailored properties. This section explores various methods for introducing substituents such as halogens and nitrogen-containing groups, as well as for the preparation of esters, amides, and more complex derivatives.

Halogenated derivatives of benzofuran carboxylic acids are often synthesized for their potential biological activities. The introduction of halogen atoms onto the benzofuran ring can be achieved through electrophilic substitution reactions. The position of halogenation is dependent on the reaction conditions and the existing substituents on the benzofuran ring.

For instance, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide with bromine in acetic acid leads to the corresponding bromo-derivative. mdpi.com Similarly, direct bromination of benzofuran-3-carboxylic acid derivatives can be achieved using bromine in chloroform (B151607) or N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or ethanol. mdpi.com Chlorination can be carried out by passing chlorine gas, generated from the reaction of KMnO₄ with concentrated HCl, through a solution of the benzofuran ester in chloroform. nih.gov These methods can lead to halogenation at various positions on the benzene ring portion of the benzofuran scaffold, including the C4 position, depending on the starting material's substitution pattern.

Table 1: Halogenation Reactions of Benzofuran Carboxylic Acid Derivatives

Starting Material Reagent(s) Solvent Product Reference
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide Br₂ Acetic Acid 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide mdpi.com
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Br₂ Chloroform Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate nih.gov

The incorporation of nitrogen-containing functional groups, such as amino and nitro moieties, into the this compound structure is of significant interest. These groups can profoundly influence the chemical and biological properties of the molecule.

Direct nitration of the benzofuran ring can be achieved using standard nitrating agents. For example, treatment of benzofuran with a mixture of nitric acid and sulfuric acid can yield 2-nitrobenzofuran. youtube.com A mixture of nitric acid and acetic anhydride (B1165640) is also a common reagent for the nitration of furan derivatives. google.comoup.com While these methods are general for the benzofuran ring, the regioselectivity would be influenced by the presence of the carboxylic acid group at the 4-position.

Amino-substituted benzofurans can be synthesized through various strategies. One approach is the reduction of a nitro group, which can be introduced as described above. Another powerful method is the [4+1] cycloaddition reaction. For instance, a scandium triflate (Sc(OTf)₃)-mediated reaction between in situ generated ortho-quinone methides and isocyanides provides an efficient route to 2-aminobenzofurans. nih.gov This methodology offers a way to construct the benzofuran ring with a nitrogen substituent already in place.

The carboxylic acid group at the 4-position of benzofuran is a versatile handle for the synthesis of various derivatives, most notably esters and amides.

Esters of this compound can be prepared through several standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common and cost-effective method. researchgate.net Alternatively, esters can be synthesized by reacting the carboxylic acid with an alkylating agent in the presence of a base. For example, methyl esters of benzofuran carboxylic acids have been prepared by reacting the acid with dimethyl sulfate (B86663) ((CH₃O)₂SO₂) and potassium carbonate (K₂CO₃) in acetone. mdpi.com

Amides are typically synthesized by first activating the carboxylic acid, followed by reaction with an amine. A common method involves converting the carboxylic acid to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride, and then reacting the acyl chloride with ammonia (B1221849) or a primary or secondary amine. mdpi.com Another approach is transamidation, where an existing amide, such as an 8-aminoquinoline (B160924) (AQ) amide, is converted to a different amide. This can be achieved in a two-step, one-pot procedure involving activation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) followed by aminolysis with the desired amine. mdpi.comnih.gov

Table 2: Synthesis of Esters and Amides of Benzofuran Carboxylic Acids

Derivative Starting Material Reagent(s) Method Reference
Methyl Ester Benzofuran-3-carboxylic acid derivative (CH₃O)₂SO₂, K₂CO₃ Alkylation mdpi.com
Carboxamide Benzofuran-3-carboxylic acid derivative 1. Oxalyl chloride2. NH₄OH Acyl chloride formation and amination mdpi.com

Spirocyclic compounds containing a benzofuran moiety are a class of structurally complex molecules with potential applications in medicinal chemistry. The synthesis of such compounds often involves cycloaddition reactions or tandem cyclization processes where one of the carbon atoms of the benzofuran ring becomes a spiro center.

One prominent method for constructing spiro-pyrrolidine benzofuran derivatives is the [3+2] azomethine ylide cycloaddition reaction. This three-component reaction can involve a benzofuranone derivative, an amino acid (like sarcosine), and another carbonyl compound (such as ninhydrin), to produce spiro[benzofuran-pyrrolidine] structures with high diastereoselectivity. mdpi.comnih.gov

Another strategy involves a DMAP-mediated tandem cyclization reaction. This approach can be used to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones and either 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. semanticscholar.orgnih.gov Furthermore, spiro[benzofuran-3,3'-pyrroles] can be synthesized via a one-pot three-component reaction of benzofuran-2,3-diones, dimethyl acetylenedicarboxylate, and N-bridgehead heterocycles. These methods provide access to a diverse range of spirocyclic benzofurans.

Dihydrothis compound derivatives are important intermediates in organic synthesis. A multi-step synthesis for the methyl ester of 2-methoxy-2,3-dihydrothis compound has been developed starting from 4-hydroxyindanone. This process involves a sequence of reactions including silylation of the ketone, ozonolysis, oxidation, esterification, and finally an aromatization step to yield the this compound methyl ester. The dihydro intermediate is formed prior to the final aromatization step. nih.gov

Asymmetric synthesis of dihydrobenzofuran derivatives can also be achieved, providing access to chiral building blocks. These methods often involve stereoselective cyclization reactions of appropriately substituted precursors. nih.gov

Reactivity and Reaction Mechanisms of Benzofuran 4 Carboxylic Acid

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of benzofuran-4-carboxylic acid is characterized by a balance between the nucleophilic character of the benzofuran (B130515) ring and the electrophilic nature of the carboxylic acid's carbonyl carbon.

Electrophilic Aromatic Substitution: The benzofuran ring system is generally susceptible to electrophilic attack, primarily at the C2 and C3 positions of the furan (B31954) ring due to its higher electron density compared to the benzene (B151609) ring. However, the carboxylic acid group at the C4 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Therefore, electrophilic attack is more likely to occur on the furan ring. The regioselectivity of such reactions is influenced by the stability of the resulting carbocation intermediates (sigma complexes). Attack at the C2 position leads to a cation that can be stabilized by the adjacent benzene ring, while attack at the C3 position is stabilized by the lone pair of electrons on the oxygen atom.

In cases where the benzene ring is sufficiently activated by other substituents, electrophilic substitution can occur. For instance, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid results in bromine substitution at the C4 position, ortho to the activating hydroxyl group. This highlights the directing effect of activating groups in overcoming the deactivating effect of the carboxyl group.

Directed ortho-Metalation (DoM): The carboxylic acid group can function as a directed metalation group (DMG). In the presence of a strong base like an organolithium reagent, a proton ortho to the DMG is abstracted. For this compound, this would lead to lithiation at the C5 position. This ortho-lithiated intermediate can then react with various electrophiles, providing a powerful method for regioselective functionalization of the benzene ring, a position that is not readily accessible through classical electrophilic substitution.

Nucleophilic Acyl Substitution: The carboxylic acid group itself is a primary site for nucleophilic reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically water). This pathway is fundamental to the esterification and amidation reactions discussed in the next section.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are classic examples of nucleophilic acyl substitution. These reactions are essential for creating derivatives with modified properties and for incorporating the benzofuran scaffold into larger molecules.

Esterification: In the presence of an acid catalyst and an alcohol, this compound can be converted to its corresponding ester. This reversible reaction, known as Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. A patent for the synthesis of this compound describes the formation of the methyl ester as a key intermediate. The synthesis of various benzofuran carboxylates has also been achieved under microwave-assisted conditions.

Amidation: The reaction of this compound with amines yields amides. This transformation often requires the activation of the carboxylic acid to a more reactive species to facilitate the attack by the less nucleophilic amine. Common methods include converting the carboxylic acid to an acyl chloride or using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These methods facilitate the formation of the amide bond under mild conditions. The synthesis of a variety of benzofuran-2-carboxamide (B1298429) derivatives has been demonstrated through a sequence involving the installation of an 8-aminoquinoline (B160924) auxiliary, followed by C-H arylation and subsequent transamidation. Although this example is for the 2-carboxylic acid isomer, the principles of amide bond formation are directly applicable to this compound.

Table 1: Common Reagents for Esterification and Amidation of this compound
ReactionReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatBenzofuran-4-carboxylate Ester
Amidation (via Acyl Chloride)1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine (RNH₂ or R₂NH)Benzofuran-4-carboxamide
Amidation (Coupling Reagents)Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, HATU), Base (e.g., DIPEA)Benzofuran-4-carboxamide

Cyclization Reactions

While many cyclization reactions are designed to synthesize the benzofuran core itself, the pre-formed this compound can also participate in intramolecular reactions to form new ring systems, particularly when additional functional groups are present on the molecule.

The carboxylic acid at the C4 position can react with a suitably placed nucleophile on the benzofuran ring or a side chain to form a new ring. A common example of such a reaction for carboxylic acids is intramolecular cyclization to form a lactone (a cyclic ester). For this to occur with this compound, a hydroxyl group would need to be introduced at a sterically accessible position, such as C5 or on a side chain attached to the ring. The reaction is typically promoted by acid or dehydrating agents. For example, a study on a poly(benzofuran-co-arylacetic acid) demonstrated that lactone groups within the polymer backbone could react with diamines, indicating the potential for ring-opening and ring-forming reactions involving such functionalities.

Furthermore, the synthesis of 2-substituted 7-hydroxy-benzofuran-4-carboxylates has been achieved through a process involving the Mukaiyama-Michael addition of silyl (B83357) enol ethers to o-benzoquinone-4-carboxylate, followed by cyclization and aromatization. This demonstrates a pathway where the carboxylate group directs the formation of the heterocyclic ring.

Hydrogenation and Reduction Mechanisms

The this compound molecule has two main sites that can undergo reduction: the benzofuran ring system and the carboxylic acid group. The reaction conditions and choice of catalyst determine which part of the molecule is reduced.

Hydrogenation of the Benzofuran Ring: The furan moiety of the benzofuran ring can be selectively hydrogenated to yield 2,3-dihydrothis compound. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or ruthenium nanoparticles under hydrogen pressure. The selectivity for the furan ring over the benzene ring is possible because the furan ring is more electron-rich and less aromatic than the benzene ring. More forceful conditions, involving catalysts like rhodium or ruthenium at higher pressures and temperatures, can lead to the complete hydrogenation of both rings, yielding octahydrobenzofuran derivatives. Studies using ruthenium nanoparticles immobilized on a Lewis-acid-functionalized support have shown high selectivity for the hydrogenation of the furan ring in various benzofuran derivatives.

Reduction of the Carboxylic Acid Group: The carboxylic acid group is generally resistant to catalytic hydrogenation under conditions that reduce the furan ring. Its reduction to a primary alcohol (4-(hydroxymethyl)benzofuran) typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The mechanism involves the formation of an aluminum-carboxylate complex (with LiAlH₄) or a borate (B1201080) ester (with BH₃), which is then reduced to the alcohol.

Table 2: Reduction Products of this compound
Reagents and ConditionsSite of ReductionMajor Product
H₂, Pd/C or Ru nanoparticlesFuran ring2,3-Dihydrothis compound
LiAlH₄, then H₃O⁺Carboxylic acid(Benzofuran-4-yl)methanol
BH₃·THF, then H₃O⁺Carboxylic acid(Benzofuran-4-yl)methanol
H₂, Rh/C or Ru/C (high pressure/temp)Both ringsOctahydrothis compound

Friedel-Crafts Reactions and Rearrangements

Friedel-Crafts Reactions: Intermolecular Friedel-Crafts reactions, such as acylation or alkylation, on this compound are generally challenging. The benzofuran ring itself is sensitive and prone to polymerization under the strong Lewis acid conditions typically employed. Furthermore, the carboxylic acid group is a strong deactivating group, which reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophilic attack. Consequently, harsh conditions are required, which often lead to low yields and side reactions. Intramolecular Friedel-Crafts reactions, however, are a key strategy for the synthesis of the benzofuran skeleton itself.

Radical Cyclization Cascades

Radical cyclization cascades are advanced synthetic methods primarily used for the construction of complex molecular architectures, including the benzofuran ring system itself. These reactions typically involve the generation of a radical species that undergoes a series of intramolecular cyclizations to form multiple rings in a single step. For instance, a method for constructing complex benzofurylethylamine derivatives involves a single-electron transfer to initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling. Similarly, 3,4-fused tricyclic benzofuran derivatives have been synthesized using a radical cascade reaction of propargyl iodophenol derivatives.

These methods are powerful for building the benzofuran scaffold but are not typically applied to pre-existing this compound. However, the carboxylic acid functional group itself can participate in radical reactions. One notable example is the Barton decarboxylation, where a carboxylic acid is converted into a thiohydroxamate ester (a Barton ester). Upon heating with a radical initiator and a hydrogen atom donor, this ester undergoes reductive decarboxylation, replacing the carboxyl group with a hydrogen atom. This radical-based method could potentially be used to convert this compound into benzofuran.

Advanced Spectroscopic and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Detailed DFT calculations on Benzofuran-4-carboxylic acid are not available in the reviewed literature. Such studies would typically involve the following analyses:

Structural Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional structure of the molecule by calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would identify different spatial arrangements of the atoms (conformers) and their relative stabilities.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions and for determining sites of potential chemical reactions.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of a molecule. This analysis provides information about the energies of electronic transitions between molecular orbitals, the oscillator strengths of these transitions, and the wavelengths at which the molecule absorbs light.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which helps to explain the stability of the molecular structure. While mentioned in the context of a reaction mechanism involving a precursor to this compound, specific NBO data for the final compound is not provided osaka-u.ac.jp.

Global and Local Reactivity Descriptors

These descriptors are derived from DFT calculations to quantify a molecule's reactivity. Global descriptors include chemical potential, hardness, softness, and electrophilicity index, which describe the reactivity of the molecule as a whole. Local descriptors, such as Fukui functions, identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Spectroscopic Characterization (beyond basic identification)

The detailed structural elucidation and characterization of this compound rely on a combination of advanced spectroscopic techniques. While basic spectroscopic methods confirm its identity, advanced methods like 2D NMR, vibrational spectroscopy, and fragmentation analysis by mass spectrometry provide deeper insights into its molecular framework, connectivity, and electronic properties.

Advanced NMR Spectroscopy (e.g., 2D NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) experiments, is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of atoms within the this compound molecule. While a complete set of published 2D NMR data for the parent acid is scarce, analysis of its methyl ester and related benzofuran (B130515) derivatives provides a clear blueprint for the expected correlations. researchgate.netgoogle.comunimi.it

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the molecular structure.

COSY reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, this would show correlations between H5 and H6, and between H6 and H7 on the benzene (B151609) ring, as well as between H2 and H3 on the furan (B31954) ring.

HSQC correlates each proton with its directly attached carbon atom, providing a straightforward assignment of carbon signals based on the already-assigned proton signals.

HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the entire carbon skeleton. This technique would confirm the position of the carboxylic acid group by showing a correlation from protons H3 and H5 to the carboxyl carbon (C=O), and would link the furan and benzene rings through correlations between their respective protons and carbons.

Based on the structure and data from its methyl ester, the following correlations are predicted. google.com

Predicted 2D NMR Correlations for this compound

Proton (¹H)Expected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected Key HMBC Correlations (with ¹³C)
H2H3C2C3, C3a, C=O
H3H2C3C2, C4, C3a
H5H6C5C4, C7, C3a
H6H5, H7C6C4, C7a
H7H6C7C5, C3a, C7a

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group and the aromatic benzofuran core. vscht.czlibretexts.org A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer is anticipated to appear between 2500 and 3300 cm⁻¹, often overlapping with the aromatic C-H stretching signals. libretexts.org The carbonyl (C=O) stretch is expected to be a very strong and sharp band around 1680-1710 cm⁻¹. orgchemboulder.com The spectrum would also feature C-O stretching and O-H bending vibrations from the carboxyl group, in addition to aromatic C=C stretching and C-H bending bands from the benzofuran ring system. vscht.czorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. libretexts.org While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid should be observable. ias.ac.in The most prominent features in the Raman spectrum are often the symmetric vibrations of the aromatic ring, particularly the "ring-breathing" modes, which are expected to produce sharp and intense signals. s-a-s.org These aromatic C=C stretching vibrations typically occur in the 1400-1620 cm⁻¹ region.

The following table summarizes the expected key vibrational bands for this compound based on characteristic functional group frequencies.

Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
3300-2500O-H stretchCarboxylic Acid (dimer)Strong, very broadWeak
3100-3000C-H stretchAromatic/FuranMedium-WeakMedium-Strong
1710-1680C=O stretchCarboxylic AcidVery StrongMedium
1620-1580C=C stretchAromatic RingMediumStrong
1440-1395O-H bend (in-plane)Carboxylic AcidMediumWeak
1320-1210C-O stretchCarboxylic AcidStrongWeak
~1100C-O-C stretchFuran RingMediumMedium
950-910O-H bend (out-of-plane)Carboxylic Acid (dimer)Medium, broadVery Weak

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecular ion.

For this compound (molecular weight: 162.03 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would produce a molecular ion ([M]⁺• or [M+H]⁺). The subsequent fragmentation is dictated by the stable benzofuran ring and the reactive carboxylic acid group.

The fragmentation pathway for aromatic carboxylic acids typically involves initial losses from the carboxyl group. libretexts.org Key expected fragmentation steps include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable benzofuranoyl cation ([M-17]⁺). libretexts.org

Loss of a carboxyl radical (•COOH): This would result in a benzofuran radical cation ([M-45]⁺). libretexts.org

Sequential loss of CO: Following the initial fragmentation, the resulting acylium or ring-based ions can lose carbon monoxide (CO), a characteristic fragmentation for many aromatic and heterocyclic systems. nih.govresearchgate.net

Analysis of the methyl ester of this compound shows key fragments at m/z 145, 133, and 105. google.com This suggests that for the acid, a primary loss of water (H₂O, 18 amu) to give a fragment at m/z 144 is highly probable, which can then lose CO to yield a fragment at m/z 116. The loss of the entire carboxyl group (•COOH, 45 amu) would lead to a benzofuran cation at m/z 117.

Proposed Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge)Proposed FormulaProposed Fragmentation Pathway
162[C₉H₆O₃]⁺•Molecular Ion (M⁺•)
145[C₉H₅O₂]⁺[M - •OH]⁺
144[C₉H₄O₂]⁺•[M - H₂O]⁺•
117[C₈H₅O]⁺[M - •COOH]⁺
116[C₈H₄O]⁺•[[M - H₂O] - CO]⁺•
89[C₇H₅]⁺[[M - •COOH] - CO]⁺

Biological and Pharmacological Research of Benzofuran 4 Carboxylic Acid and Its Derivatives

Anti-Cancer and Antiproliferative Activities

Benzofuran-based compounds, including various carboxylic acid derivatives, have been extensively investigated for their potential as anticancer agents. rsc.org Research has demonstrated their ability to inhibit the growth of numerous human cancer cell lines through diverse mechanisms of action. tandfonline.comresearchgate.net

Inhibition of Cancer Cell Line Proliferation

Derivatives of benzofuran (B130515) carboxylic acid have shown significant antiproliferative effects against a spectrum of human cancer cell lines. For instance, a series of novel benzofuran-based carboxylic acid derivatives featuring benzoic or hippuric acid moieties were evaluated for their action against human breast cancer cell lines, MCF-7 and MDA-MB-231. acs.orgnih.gov One particular derivative, compound 9e, demonstrated promising antiproliferative activity against the MDA-MB-231 cell line with an IC₅₀ value of 2.52 µM, a potency comparable to the reference drug doxorubicin. rsc.orgnih.gov

Similarly, newly synthesized benzofuran-isatin conjugates linked by a carbohydrazide (B1668358) group were screened against fifty-five different human cancer cell lines. tandfonline.com Compound 5d from this series emerged as a highly efficient antiproliferative agent, showing excellent growth inhibition against cell lines from non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer panels. tandfonline.com Further studies on colorectal cancer cell lines (SW-620 and HT-29) revealed that compounds 5a and 5d had potent inhibitory effects, with IC₅₀ values ranging from 6.5 to 9.8 µM. tandfonline.com

Other studies have reported the cytotoxic properties of various benzofuran derivatives against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. mdpi.comnih.gov A number of these compounds showed significant cytotoxic activity and demonstrated selectivity for cancer cells over normal endothelial cells. nih.gov

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives
CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
Benzofuran derivative 9eMDA-MB-231 (Breast)2.52 ± 0.39 nih.gov
Benzofuran-isatin conjugate 5aSW-620 (Colorectal)8.7 tandfonline.com
Benzofuran-isatin conjugate 5aHT-29 (Colorectal)9.4 tandfonline.com
Benzofuran-isatin conjugate 5dSW-620 (Colorectal)6.5 tandfonline.com
Benzofuran-isatin conjugate 5dHT-29 (Colorectal)9.8 tandfonline.com
3-Amidobenzofuran 28gMDA-MB-231 (Breast)3.01 rsc.org
3-Amidobenzofuran 28gHCT-116 (Colon)5.20 rsc.org

Mechanism of Action Studies (e.g., Apoptosis Induction)

The anticancer effects of benzofuran derivatives are often mediated through the induction of apoptosis, or programmed cell death. frontiersin.org Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, the antiproliferative benzofuran derivative 9e was found to induce apoptosis in MDA-MB-231 cells, significantly increasing the percentages of cells in both early and late apoptotic phases. acs.org This compound also caused cell cycle disturbance, arresting cells at the G2-M phase. rsc.org

Further investigations into the apoptotic mechanism of benzofuran-isatin conjugates revealed their ability to induce apoptosis in SW-620 colon cancer cells in a dose-dependent manner. tandfonline.com These compounds were found to significantly inhibit the expression of the anti-apoptotic protein Bcl-2 and increase the level of cleaved PARP, a key marker of apoptosis. tandfonline.com

Other research has demonstrated that the cytotoxic activity of certain benzofuran derivatives in K562 leukemia cells is due to the induction of apoptosis, as evidenced by a significant increase in the activity of caspases 3/7, which are key executioner enzymes in the apoptotic cascade. nih.gov In some cases, benzofuran derivatives trigger apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysregulation. frontiersin.org

DNA Cleavage Studies

DNA is a primary target for many anticancer drugs. tandfonline.com Research into the cellular targets of benzofuran derivatives has explored their interaction with DNA. Biochemical assays have shown that certain benzofuran compounds can inhibit the cleavage of plasmid DNA by restriction endonucleases, such as BamH1. nih.gov This inhibitory effect on enzymatic cleavage suggests that the compounds may bind to DNA, possibly through intercalation, thereby preventing the enzyme from accessing its recognition site. nih.gov

More direct evidence comes from studies on benzofuran-coupled quinoline-4-carboxylic acids and their esters. tandfonline.com Electrophoretic DNA cleavage studies using λ-DNA demonstrated that several of these molecules were capable of cleaving the DNA completely, leaving no trace of fragments, while others induced partial cleavage. tandfonline.com This indicates a direct interaction with DNA, leading to its degradation, which is a potent mechanism for inducing cancer cell death. Additionally, some synthetic 4-nitrophenyl functionalized benzofuran derivatives have been evaluated for their telomeric DNA binding properties. acs.org

Carbonic Anhydrase Inhibition (hCA IX, hCA XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes, and certain isoforms, particularly human carbonic anhydrase IX (hCA IX) and XII (hCA XII), are associated with tumorigenesis and are considered important anticancer targets. nih.gov Novel benzofuran-based carboxylic acid derivatives have been designed and synthesized as inhibitors of these specific isoforms. acs.orgnih.gov

Compounds featuring a benzoic acid moiety linked to a benzofuran tail showed effective inhibition of the cancer-related hCA IX isoform, with inhibition constants (Kᵢ) in the low micromolar to submicromolar range. acs.orgnih.gov Specifically, compounds 9b, 9e, and 9f were identified as submicromolar hCA IX inhibitors with Kᵢ values of 0.91 µM, 0.79 µM, and 0.56 µM, respectively. nih.govnih.gov These derivatives also displayed a selective inhibitory profile, being more active against the target hCA IX over the off-target cytosolic isoforms hCA I and II. acs.org Many of these compounds also effectively inhibited the hCA XII isoform. acs.org The development of such non-classical CA inhibitors represents a promising strategy in anticancer drug discovery. tandfonline.com

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzofuran-Based Carboxylic Acids
CompoundhCA IX (Kᵢ in µM)hCA XII (Kᵢ in µM)Reference
9b0.910.88 acs.orgnih.gov
9e0.792.3 nih.govtandfonline.com
9f0.561.1 acs.orgnih.gov
11a35.73.4 acs.orgnih.gov
11b19.0>100 acs.orgnih.gov

Nuclear Factor-kappa B (NF-κB) Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in regulating cellular processes like inflammation, immunity, and cell survival, and its dysregulation is linked to cancer. mdpi.comnih.gov Consequently, inhibiting the NF-κB signaling pathway is an emerging therapeutic strategy. mdpi.com Researchers have designed and synthesized novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with the aim of developing inhibitors of NF-κB activity. nih.gov

These compounds were found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov Structure-activity relationship studies identified that hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity. One derivative, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m), was highlighted as a lead scaffold possessing both outstanding anticancer activity and NF-κB inhibitory activity. nih.gov This suggests that the anticancer effects of certain benzofuran derivatives may be mediated, at least in part, through the inactivation of NF-κB. nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, benzofuran derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. mdpi.comnih.gov Halogenated derivatives of 3-benzofurancarboxylic acids, in particular, have been evaluated for their efficacy against various pathogens. nih.gov

Studies have shown that derivatives where two hydrogen atoms of an acetyl group are substituted by halogens are active against Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov

Furthermore, certain halogenated derivatives that also contain a halogen in the aromatic ring exhibited antifungal activity. nih.gov Compounds III and VI were active against Candida albicans and Candida parapsilosis with MIC values of 100 μg/mL. nih.gov Other research has identified benzofuran derivatives with moderate antibacterial activity against Salmonella typhimurium and Escherichia coli and antifungal effects against Penicillium italicum and Colletotrichum musae. mdpi.com The antimicrobial activity of benzofuran derivatives appears to be highly dependent on the substitution pattern on both the furan (B31954) and benzene (B151609) rings of the core structure. rsc.org

Table 3: Antimicrobial and Antifungal Activity of Selected Benzofuran Derivatives
CompoundMicroorganismActivity (MIC in µg/mL)Reference
Compound IIIGram-positive cocci50 - 200 nih.gov
Compound IIICandida albicans100 nih.gov
Compound IIICandida parapsilosis100 nih.gov
Compound IVGram-positive cocci50 - 200 nih.gov
Compound VIGram-positive cocci50 - 200 nih.gov
Compound VICandida albicans100 nih.gov
Compound VICandida parapsilosis100 nih.gov
Compound 1Salmonella typhimurium12.5 mdpi.com
Compound 1Escherichia coli25 mdpi.com
Compound 1Staphylococcus aureus12.5 mdpi.com
Compound 6Penicillium italicum12.5 mdpi.com
Compound 6Colletotrichum musae12.5 - 25 mdpi.com

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of benzofuran have demonstrated notable antibacterial properties against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Certain halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against Gram-positive cocci. scienceopen.com For instance, compounds where two acetyl group hydrogens were substituted by halogens were found to be active against several strains of Staphylococcus aureus. scienceopen.com In another study, a series of 5,7-dibromo-2-benzoylbenzofurans, particularly those with carboxylic acid functional groups, exhibited reasonable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net

The antibacterial efficacy of benzofuran derivatives can be influenced by the specific substitutions on the benzofuran core. Research on 2-salicyloylbenzofuran derivatives indicated that the presence of a carboxylic acid group on an ether residue at the salicyloyl-C2 position significantly enhanced their antibacterial activity against Gram-positive bacteria, including MRSA and Streptococcus faecalis. bohrium.com Conversely, some synthesized benzofuran derivatives showed no activity against Staphylococcus aureus and Salmonella typhimurium. rsc.org

With regard to Gram-negative bacteria, a fragment-based drug discovery approach has been utilized to develop benzofuran derivatives as inhibitors of the Escherichia coli DsbA enzyme, which is crucial for the proper folding of virulence factors. mdpi.com Additionally, some synthesized benzofuran esters have been screened for their activity against E. coli, with a few showing promising results. taylorandfrancis.com

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
Compound TypeBacterial StrainObserved ActivityReference
Halogenated 3-benzofurancarboxylic acid derivativesStaphylococcus aureusActive against Gram-positive cocci scienceopen.com
5,7-dibromo-2-benzoylbenzofuransMethicillin-resistant Staphylococcus aureus (MRSA)Reasonable activity, particularly derivatives with carboxylic acid groups researchgate.net
2-salicyloylbenzofuran derivativesStaphylococcus aureus (MSSA and MRSA), Streptococcus faecalisSignificant activity with carboxylic acid group substitution bohrium.com
Benzofuran derivatives as DsbA inhibitorsEscherichia coliInhibitory activity against a key virulence factor enzyme mdpi.com

Activity against Fungal Strains (e.g., Candida albicans)

Benzofuran derivatives have also been identified as promising antifungal agents. Specific halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated antifungal activity against Candida albicans and Candida parapsilosis. scienceopen.com The introduction of a halogen into the benzofuran structure appears to be a key factor for this activity. nih.govscienceopen.com

Further research has led to the development of benzofuran derivatives that target fungal-specific enzymes. One such target is N-myristoyltransferase (Nmt), an enzyme essential for the viability of many fungal species. nih.govnih.gov Modifications to the C-4 side chain and C-2 substituent of certain benzofuran compounds have resulted in potent and selective inhibitors of Candida albicans N-myristoyltransferase (CaNmt), exhibiting both in vitro and in vivo antifungal activity. nih.gov

Some benzofuran derivatives, however, have shown limited or no activity against certain fungal strains. For instance, in one study, all tested benzofuran derivatives were found to be inactive against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected Benzofuran Derivatives
Compound TypeFungal StrainMechanism of ActionObserved ActivityReference
Halogenated 3-benzofurancarboxylic acid derivativesCandida albicans, Candida parapsilosisNot specifiedExhibited antifungal activity scienceopen.com
Benzofuran derivatives with modified C-4 side chain and C-2 substituentCandida albicansInhibition of N-myristoyltransferase (Nmt)Potent and selective inhibition nih.govnih.gov

Anti-inflammatory Properties

A significant body of research supports the anti-inflammatory potential of benzofuran-4-carboxylic acid and its derivatives. rsc.orgmdpi.comnih.gov These compounds have been shown to modulate inflammatory pathways through various mechanisms.

Certain novel benzofuran derivatives have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells. mdpi.com This inhibition of NO, a key inflammatory mediator, suggests a potent anti-inflammatory action. Some of these compounds exhibited IC50 values for NO inhibition that were more potent than the positive control, celecoxib. mdpi.com Docking studies have further revealed that these compounds can fit well within the active site of murine inducible nitric oxide synthase (iNOS), forming key hydrogen bonds. mdpi.com

Other synthesized series of furosalicylic acids and related benzofuran derivatives have been evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. researchgate.netnih.gov Several of these compounds showed activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. researchgate.netnih.gov Furthermore, these compounds were docked on the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs, and showed good interactions with the amino acids in the active site. researchgate.netnih.gov

Antioxidant Effects

Benzofuran derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. rsc.orgrsc.orgnih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

It has been noted that the transformation of a chroman skeleton to a benzofuran skeleton can lead to an increase in antioxidant activity. rsc.org A number of synthesized substituted benzofuran derivatives have been tested for their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, with several compounds demonstrating very good antioxidant effects. rsc.org

In studies of novel benzofuran-2-carboxamide (B1298429) derivatives, their antioxidant activities were assessed by their capacity to inhibit in vitro lipid peroxidation (LPO) in rat brain homogenate and to scavenge the stable free radical DPPH. nih.gov Certain derivatives exhibited moderate to appreciable antioxidative activities, showing significant inhibition of both LPO and DPPH radical formation. nih.gov The antioxidant properties of benzofuran compounds are well-documented and contribute to their neuroprotective effects. nih.gov

Neuroprotective Activities

The neuroprotective potential of benzofuran derivatives is an area of active investigation, with studies suggesting their utility in the context of neurodegenerative diseases like Alzheimer's. nih.gov Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to inhibit processes central to neurodegeneration.

Benzofuran-based compounds have been shown to be potent inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov They can also protect neuronal cells from Aβ-induced toxicity. nih.gov Furthermore, some 2-arylbenzofuran derivatives have been reported to have multiple effects relevant to Alzheimer's disease, including the restoration of the cholinergic system through the inhibition of butyrylcholinesterase (BChE), neuroprotective activity against Aβ oligomers, and immunomodulatory effects that shift microglia from a pro-inflammatory to a neuroprotective phenotype.

Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have also been evaluated for their anti-excitotoxic, free radical scavenging, and antioxidant activities in primary cultured rat cortical neuronal cells. nih.gov

Other Biological Activities (e.g., Antiviral, Anti-diabetic, Anti-parasitic)

Beyond the aforementioned activities, the versatile benzofuran scaffold has been explored for a range of other therapeutic applications.

Antiviral Activity: Recent studies have identified benzofuran derivatives as a novel chemical scaffold for the development of broad-spectrum antiviral agents. Certain derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in inducing type I interferons (IFN-I) and plays a crucial role in the innate immune response to viral infections. These compounds have demonstrated the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations in an IFN-dependent manner.

Anti-diabetic Activity: Benzofuran-based compounds have also shown promise as anti-diabetic agents. A series of benzofuran-based chromenochalcones were synthesized and evaluated for their in vitro and in vivo anti-diabetic activities. Several of these compounds showed significant glucose uptake stimulatory effects in skeletal muscle cells. In another study, arylbenzofurans isolated from the root bark of Morus mesozygia were found to be inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. One novel arylbenzofuran derivative was a better inhibitor of α-glucosidase than the commercially available drug acarbose.

Anti-parasitic Activity: The anti-parasitic potential of benzofuran derivatives has been investigated against various parasites. A library of polysubstituted benzofuran derivatives was screened against Plasmodium falciparum (the parasite that causes malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis), with some compounds showing good inhibitory activity on T. brucei proliferation. scienceopen.com Another study reported on the anti-Trypanosoma cruzi action of a new benzofuran derivative based on the structure of amiodarone. This derivative was able to inhibit the growth of both the epimastigote and the clinically relevant amastigote forms of the parasite. Furthermore, enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines have been identified as potent antimalarials in vitro. mdpi.com

Table 3: Other Biological Activities of Benzofuran Derivatives
ActivityMechanism of Action/TargetOrganism/ModelObserved EffectReference
AntiviralSTING agonist, induction of Type I InterferonsHuman Coronaviruses (including SARS-CoV-2)Inhibition of viral replication
Anti-diabeticStimulation of glucose uptake; α-glucosidase inhibitionL-6 skeletal muscle cells; in vitro enzyme assayEnhanced glucose uptake; potent enzyme inhibition
Anti-parasiticInhibition of parasitic growth; disruption of Ca2+ homeostasisPlasmodium falciparum, Trypanosoma brucei, Trypanosoma cruziInhibition of proliferation; trypanocidal activity scienceopen.com

Structure Activity Relationship Sar Studies and Drug Discovery

Influence of Substituent Position on Biological Activity

The placement of functional groups on the benzofuran (B130515) ring is a critical determinant of biological efficacy and selectivity. semanticscholar.orgnih.gov

C-2 Position : Substitutions at the C-2 position are frequently associated with cytotoxic activity. Preliminary SAR studies have identified that incorporating an ester group or various heterocyclic rings at this position is a key factor for the cytotoxic effects of benzofuran compounds. nih.govnih.gov

C-3 Position : Attaching a bromine atom to a methyl group at the C-3 position of the benzofuran ring has been shown to confer remarkable cytotoxic activity against certain leukemia cell lines. semanticscholar.orgnih.gov

C-4 Position : A hydroxyl group at the C-4 position has been linked to excellent antibacterial activity against S. aureus and MRSA. nih.gov

C-5 Position : The introduction of hydroxyl, halogen, or amino groups at the C-5 position is closely associated with the antibacterial activity of the benzofuran scaffold. nih.gov For instance, derivatives with two bromo substituents at the C-5 position of the benzofuran ring (and on an attached phenyl ring) demonstrated excellent antibacterial activity. nih.gov

Role of Specific Functional Groups (e.g., Ester, Hydroxyl, Halogen, Amine)

The chemical nature of the substituents plays a direct role in the biological activity of benzofuran-4-carboxylic acid derivatives.

Halogens : The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring consistently leads to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also important; for example, substitutions at the para position of an N-phenyl ring are often more potent due to favorable hydrophobic interactions. semanticscholar.org

Hydroxyl Group : Hydroxyl (-OH) groups can enhance biological activity, particularly antibacterial effects. Research has shown that hydroxyl substituents at the C-3 and C-4 positions result in good antibacterial properties. nih.gov

Ester Group : The presence of an ester group, especially at the C-2 position, has been identified as a key structural feature for the cytotoxic activity of benzofuran compounds. nih.gov

Amine Group : An amino group at the C-5 position has been linked to the antibacterial activity of the benzofuran scaffold. nih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov This approach is instrumental in drug discovery for designing new ligands with improved potency and selectivity. researchgate.netnih.gov

For benzofuran derivatives, pharmacophore modeling helps in understanding the key interactions between the ligand and its target receptor. researchgate.netnih.gov By analyzing the common structural features of a series of active benzofuran compounds, a pharmacophore model can be generated. researchgate.net This model then serves as a template for virtual screening of compound libraries to identify new potential drug candidates or for designing novel molecules with optimized features. nih.govresearchgate.net For instance, ligand-based pharmacophore modeling has been successfully applied to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in lung cancer therapy. nih.gov The benzofuran scaffold itself is considered a "privileged" pharmacophore, indicating its versatility in interacting with a wide range of biological targets. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This technique is widely used in drug discovery to understand the binding mode and to estimate the binding affinity between a ligand and its target. researchgate.netresearchgate.net

In the context of this compound derivatives, molecular docking studies have provided valuable insights into their mechanisms of action.

Anticancer and Antimicrobial Activity : Docking analyses of benzofuran-2-carboxylic and benzofuran-3-carboxylic acids have suggested an inhibitory effect against cancer and microbial targets by elucidating their binding interactions with specific amino acid residues in the active sites of proteins. researchgate.net

Antibacterial Agents : For novel benzofuran-triazine hybrids, molecular docking has been used to study their binding to the dihydrofolate reductase (DHFR) receptor, a key enzyme in bacterial metabolism. These studies revealed that the compounds interact with the target through hydrogen bonding and hydrophobic interactions, explaining their antibacterial activity. tdl.org

Protein Binding : Docking studies have also been employed to investigate the interaction of functionalized benzofurans with proteins like bovine serum albumin (BSA), predicting binding affinities that were later confirmed by experimental methods. nih.gov

The binding affinity, often expressed as an IC50 or Ki value, is a measure of the drug's potency. Docking studies, combined with biological assays, help in establishing a clear structure-affinity relationship, guiding the optimization of lead compounds. researchgate.netnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. nih.gov

For derivatives of benzofuran, in silico ADMET studies have been applied to assess their drug-likeness.

Studies on 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their esters showed that these molecules exhibited an acceptable range in ADMET predictions. researchgate.net

Benzofuran-1,2,3-triazole hybrids identified as potential EGFR inhibitors were subjected to in-silico ADME and toxicity analyses, which suggested they possess good pharmacokinetic and safety profiles. nih.gov

Similarly, ADMET predictions for a series of benzofuran derivatives designed as lysine-specific demethylase 1 (LSD1) inhibitors helped identify non-toxic candidates with favorable pharmacokinetic properties. researchgate.net

These predictions typically evaluate parameters like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. frontiersin.org

Development of Lead Compounds for Therapeutic Applications

The ultimate goal of SAR and computational studies is to develop lead compounds that can be advanced into clinical trials. The benzofuran scaffold has proven to be a fruitful starting point for the discovery of novel therapeutic agents. rsc.orgrsc.org

Anticancer Agents : Based on a lead compound, KL-1156, a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed. Among them, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide emerged as a promising lead scaffold with both significant anticancer and NF-κB inhibitory activity. nih.gov In another study, specific benzofuran-based carboxylic acids were identified as potent and selective inhibitors of human carbonic anhydrase IX (hCA IX), a cancer-related enzyme, with one derivative showing promising antiproliferative effects against breast cancer cells. acs.org

Anti-osteoporosis Agents : Through SAR studies, a 3,5-disubstituted benzofuran was identified as a useful scaffold for developing orally active osteogenic compounds. One derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, showed potential as an anti-osteoporotic drug. jst.go.jp

Antihypertensive Agents : A systematic SAR study on a benzofuran-type lead compound led to a 1000-fold increase in binding affinity for the angiotensin II receptor, resulting in the development of potent antagonists. researchgate.net

Antituberculosis Agents : In silico screening of benzofuran-1,3,4-oxadiazole scaffolds identified three lead compounds with excellent binding energies against a key enzyme in Mycobacterium tuberculosis, highlighting their potential as anti-TB agents. nih.gov

Future Directions and Translational Research

Development of Novel Therapeutic Agents

The inherent biological activity of the benzofuran (B130515) nucleus makes it a "privileged scaffold" in medicinal chemistry, with derivatives showing potential as anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor agents. nih.govnih.gov Current research is focused on synthesizing novel derivatives of benzofuran-carboxylic acids to enhance their therapeutic efficacy and specificity.

Researchers are actively designing and synthesizing new series of benzofuran derivatives with modified functional groups to optimize their pharmacological profiles. For instance, the synthesis of various benzofuran-carboxamide derivatives has been explored, with several compounds exhibiting significant analgesic activity. africaresearchconnects.com In the realm of cancer therapy, benzofuran-based carboxylic acid derivatives have been developed as potent inhibitors of human carbonic anhydrase IX (hCA IX), an enzyme associated with tumorigenicity. acs.org Certain derivatives have demonstrated submicromolar inhibitory constants (KIs) and promising antiproliferative action against breast cancer cell lines. acs.org

Furthermore, modifications of the benzofuran structure, such as the introduction of thiazolidinone or triazole moieties, have yielded compounds with significant antitumor activity against liver cancer cell lines. researchgate.netmdpi.com The versatility of the benzofuran scaffold allows for the creation of a diverse library of compounds with a wide range of therapeutic possibilities. rsc.orgpharmatutor.org

Therapeutic Potential of Selected Benzofuran Derivatives
Derivative ClassTherapeutic AreaKey FindingsReference
Benzofuran-carboxamidesAnalgesiaNotable analgesic activity observed in several synthesized compounds. africaresearchconnects.com
Benzofuran-based carboxylic acids (ureido-linked)Oncology (Breast Cancer)Submicromolar inhibition of hCA IX; promising antiproliferative effects. acs.org
Thiazolidinone-benzofuran hybridsOncology (Liver Cancer)Remarkable antitumor activity against human HEPG2 cell lines. researchgate.net
Benzofuran-triazole derivativesOncologyModerate antitumor activity has been reported for this class of compounds. mdpi.com
3-Acyl-5-hydroxybenzofuransOncology (Breast Cancer)Exhibited antiproliferative activity against human breast cancer MCF-7 cells. nih.gov

Exploration of New Biological Targets

A key area of future research is the identification and validation of new biological targets for benzofuran-4-carboxylic acid derivatives. This exploration will enable the development of therapies with novel mechanisms of action, potentially overcoming existing drug resistance.

Recent studies have identified several promising targets. For example, benzofuran derivatives have been investigated as inhibitors of enzymes crucial for microbial survival, such as DNA gyrase B and protein tyrosine phosphatase B (mPTPB) in Mycobacterium tuberculosis. nih.gov This makes them attractive candidates for the development of new anti-tuberculosis drugs.

In the context of cancer, beyond carbonic anhydrases, other targets are being explored. For instance, some benzofuran derivatives have shown potential as inhibitors of tubulin polymerization, a validated target in oncology. nih.gov Additionally, the enzyme polyketide synthase 13 (Pks13), essential for mycolic acid biosynthesis in Mycobacterium tuberculosis, has been identified as a target for benzofuran-based inhibitors. nih.gov The ability of benzofuran derivatives to interact with a variety of enzymes underscores their potential to address a broad spectrum of diseases. taylorandfrancis.com

Emerging Biological Targets for Benzofuran Derivatives
Biological TargetTherapeutic AreaSignificanceReference
Carbonic Anhydrase IX (hCA IX)OncologyPlays a role in pH regulation and tumorigenicity. acs.org
DNA Gyrase BInfectious Diseases (Tuberculosis)A validated target for the development of novel antibacterial agents. nih.gov
Mycobacterium protein tyrosine phosphatase B (mPTPB)Infectious Diseases (Tuberculosis)A virulence factor that mediates mycobacterial survival in macrophages. nih.gov
Polyketide Synthase 13 (Pks13)Infectious Diseases (Tuberculosis)Crucial for the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall. nih.gov
Tubulin PolymerizationOncologyInhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.gov

Advancements in Green Synthesis for Industrial Production

The translation of promising therapeutic candidates from the laboratory to industrial-scale production necessitates the development of efficient, cost-effective, and environmentally sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of benzofuran derivatives to minimize waste and reduce the use of hazardous substances. wjpmr.com

One promising green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net Another innovative strategy involves the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in one-pot synthesis reactions. acs.orgnih.gov

Furthermore, there is a growing interest in catalytic strategies to improve the efficiency and selectivity of benzofuran synthesis. acs.orgnih.gov Various transition metal catalysts, including those based on copper, palladium, and ruthenium, are being employed to facilitate key bond-forming reactions under milder conditions. acs.orgnih.gov These advancements in green synthesis are crucial for making the production of this compound and its derivatives more sustainable and economically viable for the pharmaceutical industry. google.com

Integration of Computational and Experimental Approaches

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods is accelerating the discovery and development of new drugs. In the field of benzofuran research, this integrated approach is proving to be particularly valuable.

Computational tools, such as molecular docking, are being used to predict the binding modes and affinities of benzofuran derivatives with their biological targets. eurekaselect.comresearchgate.net This allows for the rational design of more potent and selective inhibitors. For example, molecular docking studies have been instrumental in understanding the interaction of benzofuran derivatives with targets like the M. tuberculosis enzyme Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) and Polyketide Synthase 13 (Pks13). nih.goveurekaselect.com

In silico methods are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and drug-likeness of new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles for further experimental investigation. nih.goveurekaselect.com The integration of these computational predictions with experimental validation through in vitro assays provides a powerful and efficient workflow for the identification and optimization of novel therapeutic agents based on the this compound scaffold. nih.govresearchgate.netresearchgate.net

Q & A

Q. What are the primary synthetic routes for Benzofuran-4-carboxylic acid, and how can reaction conditions be optimized?

this compound can be synthesized via cyclization of substituted phenols or furan precursors using acid catalysts. For example, cyclocondensation of 4-hydroxybenzofuran derivatives with carboxylic acid anhydrides under reflux conditions (e.g., acetic anhydride with H₂SO₄ catalysis) is a common approach. Optimization involves adjusting reaction time, temperature, and catalyst loading. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography improves yield .

Q. How is this compound structurally characterized in academic research?

Structural characterization employs spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm and carboxylic acid protons at δ 10–12 ppm) .
  • IR : Stretching vibrations for carboxylic acid (-COOH) at ~2500–3300 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 163.04 for C₉H₆O₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies evaluate binding affinities to biological targets (e.g., enzymes), guiding the design of pharmacologically active analogs .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound?

  • Systematic Review : Aggregate data from preclinical studies to identify trends or outliers (e.g., inconsistent IC₅₀ values due to assay variability) .
  • In Vitro/In Vivo Validation : Replicate experiments under standardized conditions (e.g., cell lines, dosing regimens) .
  • Meta-Analysis : Statistically analyze pooled data to quantify effect sizes and heterogeneity .

Q. How can multi-step synthesis yields of this compound be improved?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate stability .
  • Flow Chemistry : Continuous flow systems reduce side reactions and improve scalability .

Q. What methodologies analyze the metabolic pathways of this compound in biological systems?

  • Isotopic Labeling : Track 14^{14}C-labeled compounds in vitro to identify metabolites via LC-MS .
  • Enzymatic Assays : Incubate with liver microsomes to study cytochrome P450-mediated oxidation .
  • Molecular Networking : Use tandem MS data to map metabolic transformations in complex matrices .

Notes

  • Cross-reference spectroscopic data with authoritative databases (e.g., NIST, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.